![molecular formula C22H18N2O4 B13909967 2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)
2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.29 g/mol . It is known for its role as an intermediate in the synthesis of pharmaceutically active compounds, particularly those with vasopressin antagonistic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID typically involves the reaction of benzoyl chloride with methylaniline under basic conditions . The reaction proceeds as follows:
[ \text{Benzoyl chloride} + \text{Methylaniline} \rightarrow \text{2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and benzoic acids.
科学研究应用
2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and carboxylic acid functional groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
Uniqueness
2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of vasopressin antagonists sets it apart from other similar compounds .
属性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H18N2O4/c1-14-10-12-15(13-11-14)20(25)23-18-8-4-2-6-16(18)21(26)24-19-9-5-3-7-17(19)22(27)28/h2-13H,1H3,(H,23,25)(H,24,26)(H,27,28) |
InChI 键 |
WMCYTMPFDKDIIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
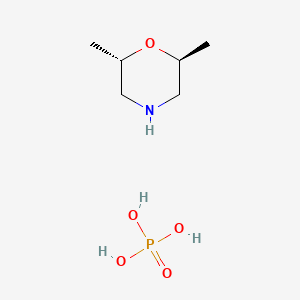
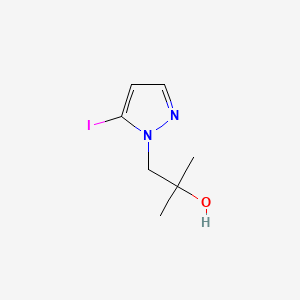
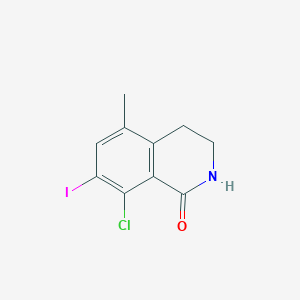
![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
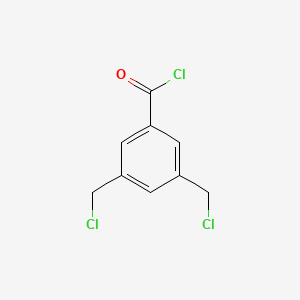
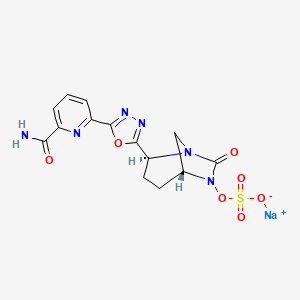
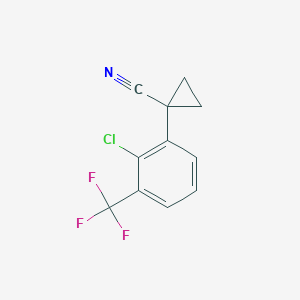
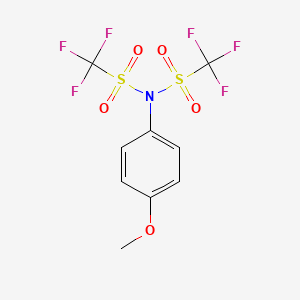
![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
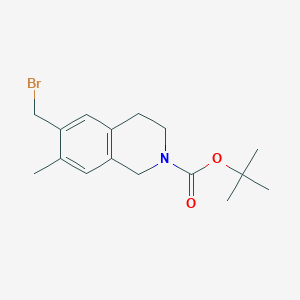
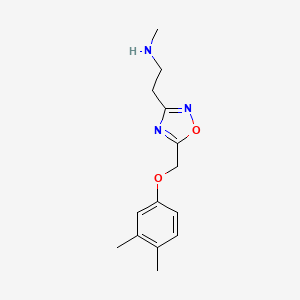
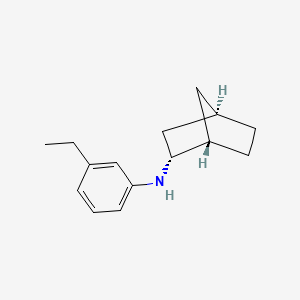
![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)
